(2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid
CAS No.:
Cat. No.: VC13662755
Molecular Formula: C11H13F2NO3
Molecular Weight: 245.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H13F2NO3 |
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Molecular Weight | 245.22 g/mol |
IUPAC Name | (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid |
Standard InChI | InChI=1S/C11H13F2NO3/c1-2-17-9-4-3-7(12)6(10(9)13)5-8(14)11(15)16/h3-4,8H,2,5,14H2,1H3,(H,15,16)/t8-/m0/s1 |
Standard InChI Key | JWUOGFHCCLUCBY-QMMMGPOBSA-N |
Isomeric SMILES | CCOC1=C(C(=C(C=C1)F)C[C@@H](C(=O)O)N)F |
SMILES | CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F |
Canonical SMILES | CCOC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The compound is systematically named (2S)-2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid, reflecting its:
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Stereochemistry: (2S) configuration at the α-carbon.
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Substituents: A phenyl ring with ethoxy (-OCH₂CH₃) at position 3 and fluorine atoms at positions 2 and 6.
Table 1: Key Molecular Descriptors
Property | Value | Source |
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IUPAC Name | 2-amino-3-(3-ethoxy-2,6-difluorophenyl)propanoic acid | |
SMILES | CCOC1=C(C(=C(C=C1)F)F)CC(C(=O)O)N | |
InChIKey | JWUOGFHCCLUCBY-UHFFFAOYSA-N | |
XLogP3-AA | -0.9 | |
Hydrogen Bond Donors | 2 |
Stereochemical and Electronic Properties
The (2S) configuration ensures enantiomeric purity, critical for biological interactions. The 2,6-difluoro-3-ethoxy substitution pattern introduces steric and electronic effects:
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Fluorine atoms: Enhance metabolic stability and modulate lipophilicity .
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Ethoxy group: Contributes to solubility in organic solvents and potential hydrogen-bonding interactions .
Synthesis and Manufacturing
Table 2: Comparative Synthesis of Fluorinated Phenylalanines
Challenges in Synthesis
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Regioselectivity: Ensuring precise fluorine and ethoxy placement .
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Stereochemical control: Avoiding racemization during steps involving the α-carbon .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: Limited due to hydrophobicity from fluorine and ethoxy groups; often formulated as salts (e.g., hydrochloride) .
Spectroscopic Data
Applications in Research
Biochemical Studies
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Noncanonical amino acid: Used in genetic code expansion (GCE) to engineer proteins with fluorinated motifs .
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Enzyme substrates: Probing active sites of oxidoreductases and hydroxylases .
Pharmaceutical Development
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Drug candidates: Fluorine atoms improve bioavailability and target binding in kinase inhibitors .
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PET tracers: Potential radiolabeling (e.g., ¹⁸F) for imaging .
Table 3: Patent Applications Involving Analogous Compounds
Patent/Application | Use Case | Reference |
---|---|---|
WO2004043905A1 | Synthesis of hydroxypropanoic acid derivatives | |
US20200148734A1 | Fluorinated kinase inhibitors |
Future Directions
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